molecular formula C12H14O3 B2545980 Methyl 2-methyl-4-oxo-4-phenylbutanoate CAS No. 36057-38-2

Methyl 2-methyl-4-oxo-4-phenylbutanoate

Cat. No.: B2545980
CAS No.: 36057-38-2
M. Wt: 206.241
InChI Key: BHAJKRHRCMDFEC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxo-4-phenylbutanoate: is an organic compound with the molecular formula C₁₂H₁₄O₃. It is a methyl ester derivative of 2-methyl-4-oxo-4-phenylbutanoic acid. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical structure and reactivity.

Scientific Research Applications

Chemistry: Methyl 2-methyl-4-oxo-4-phenylbutanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It serves as a building block for the synthesis of pharmaceutical agents and bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its applications extend to the manufacture of fragrances, flavors, and other consumer products.

Safety and Hazards

“Methyl 2-oxo-4-phenylbutanoate” is classified with the GHS02 pictogram, indicating that it is flammable . The hazard statements include H226, which means it is flammable liquid and vapor . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyl-4-oxo-4-phenylbutanoate can be synthesized through various methods. One common method involves the esterification of 2-methyl-4-oxo-4-phenylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the keto and ester functional groups, which can participate in various chemical reactions. These interactions can modulate biological pathways and influence the activity of enzymes and receptors.

Comparison with Similar Compounds

    Methyl 2-oxo-4-phenylbutanoate: This compound is structurally similar but lacks the methyl group at the 2-position.

    Methyl 2-acetyl-4-oxo-4-phenylbutanoate: Another related compound with an acetyl group instead of a methyl group.

Uniqueness: Methyl 2-methyl-4-oxo-4-phenylbutanoate is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties.

Properties

IUPAC Name

methyl 2-methyl-4-oxo-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(12(14)15-2)8-11(13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAJKRHRCMDFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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